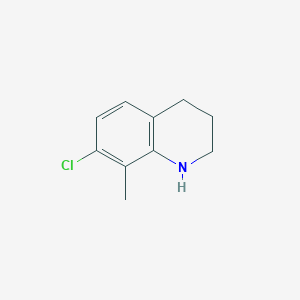

7-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline

Description

7-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline is a substituted tetrahydroquinoline derivative with the molecular formula C₁₀H₁₂ClN. Its structure features a quinoline backbone fused with a partially saturated six-membered ring, a chlorine substituent at position 7, and a methyl group at position 8 (Figure 1) . The chlorine atom enhances electron-withdrawing properties, while the methyl group introduces steric effects, both of which influence reactivity and biological interactions . Commercial availability of its hydrochloride salt (sc-351449, Santa Cruz Biotechnology) underscores its utility in research .

Properties

Molecular Formula |

C10H12ClN |

|---|---|

Molecular Weight |

181.66 g/mol |

IUPAC Name |

7-chloro-8-methyl-1,2,3,4-tetrahydroquinoline |

InChI |

InChI=1S/C10H12ClN/c1-7-9(11)5-4-8-3-2-6-12-10(7)8/h4-5,12H,2-3,6H2,1H3 |

InChI Key |

KMMWZXOTCMABCB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1NCCC2)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization of 2-Methyl-3-chloroaniline with Acrolein (Patent CN111377859A)

This method involves the cyclization of 2-methyl-3-chloroaniline with acrolein in the presence of a monobasic inorganic acid and a dehydrogenation reagent to yield 7-chloro-8-methylquinoline, which can then be reduced to the tetrahydroquinoline.

- Starting Materials: 2-methyl-3-chloroaniline, acrolein

- Catalysts/Reagents: Monobasic inorganic acid (e.g., hydrogen chloride or hydrogen bromide), dehydrogenation reagent (e.g., 2-methyl-3-chloronitrobenzene, iodine, arsenic acid)

- Solvent: Lower alcohols with 6 to 8 carbon atoms

- Conditions: Temperature range 145–160 °C, reaction time 4–10 hours

- Mix 2-methyl-3-chloroaniline with the organic solvent.

- Add monobasic inorganic acid dropwise.

- Add the dehydrogenation reagent.

- Add acrolein dropwise while maintaining the temperature at 145–160 °C.

- Maintain the reaction for 4–10 hours.

- The molar ratios are critical: 2–4 moles of acid and 3–8 moles of acrolein per mole of aniline.

- Dehydrogenation reagent used in 0.5–1.5 moles per mole of aniline.

- Organic solvent is used in 2–15 parts by weight relative to aniline.

- The process reportedly yields 7-chloro-8-methylquinoline with high efficiency and purity.

This quinoline intermediate can subsequently be reduced to the tetrahydroquinoline via catalytic hydrogenation or borane reduction methods (see Section 2.3).

Alternative Synthesis Routes and Related Derivatives

While direct syntheses of 7-chloro-8-methyl-1,2,3,4-tetrahydroquinoline are less commonly detailed, related quinoline derivatives such as 7-chloro-8-methylquinoline and 7-hydroxy-1,2,3,4-tetrahydroquinoline have been synthesized using similar strategies.

Key Points from Related Methods:

- Use of aluminum chloride eutectic mixtures for cyclization of amides to lactams, followed by reduction to tetrahydroquinolines.

- Hydrolysis of amino groups under strong acid conditions to yield hydroxy-substituted tetrahydroquinolines.

- Photochemical chlorination and formylation steps to introduce functional groups on quinoline rings (e.g., 7-chloro-8-(trichloromethyl)quinoline intermediates).

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization | 2-methyl-3-chloroaniline, acrolein, HCl, solvent | 145–160 | 4–10 | High | Organic solvent: lower alcohol (C6-C8) |

| Dehydrogenation | Iodine, arsenic acid, or others | Same as above | Same | - | 0.5–1.5 mol per mol aniline |

| Reduction (borane) | Borane-methyl sulfide complex, toluene | Reflux | Few hrs | Moderate | Selective reduction to tetrahydroquinoline |

| Catalytic hydrogenation | Pd/C catalyst, H2 gas | Mild reflux | Few hrs | Variable | May cause side products if uncontrolled |

- The patented method (CN111377859A) offers a robust and scalable approach to 7-chloro-8-methylquinoline, a key precursor to the tetrahydro derivative.

- Reduction methods are well-established but require optimization to prevent side reactions.

- Alternative methods involving amide cyclization and hydrolysis have been reported for related tetrahydroquinoline derivatives, indicating potential for adaptation.

- The choice of acid catalyst, solvent, and temperature critically influences yield and selectivity.

- The use of environmentally benign solvents and milder reaction conditions remains an area for further research to improve sustainability.

The preparation of this compound primarily involves the cyclization of 2-methyl-3-chloroaniline with acrolein under acidic and dehydrogenation conditions to form 7-chloro-8-methylquinoline, followed by reduction to the tetrahydroquinoline. The process parameters such as reagent ratios, temperature, and choice of dehydrogenation reagent are critical for optimizing yield and purity. Reduction methods include catalytic hydrogenation and borane-based chemical reduction. These methods are supported by detailed patent literature and research studies, providing a professional and authoritative basis for synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Further reduction can lead to the formation of fully saturated quinoline derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Catalysts like Pd/C or platinum on carbon (Pt/C) under hydrogen gas are commonly employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable bases or catalysts.

Major Products Formed:

Oxidation: Quinoline derivatives with varying degrees of oxidation.

Reduction: Fully saturated tetrahydroquinoline derivatives.

Substitution: Functionalized derivatives with different substituents replacing the chlorine atom.

Scientific Research Applications

7-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound with applications in scientific research, industry, and biology. It can serve as an enzyme inhibitor, affecting enzyme activity and leading to biological effects, but the specific pathways depend on the context in which it is used.

Scientific Research Applications

- Chemistry It serves as a building block for synthesizing complex molecules and as a ligand in coordination chemistry.

- Biology This compound is used in enzyme inhibition studies and as a probe for biological assays.

- Industry It is used to produce specialty chemicals and as an intermediate in synthesizing agrochemicals and dyes.

Other Quinoline Derivatives

Other quinoline derivatives, such as 7-Chloro-8-methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride, have applications in chemistry, biology, medicine, and industry. They can be used as an intermediate in synthesizing complex organic molecules and heterocyclic compounds. These compounds are studied for their potential biological activities, including antimicrobial and anticancer properties, and can serve as precursors for developing pharmaceutical agents targeting various diseases. They are also utilized in the production of dyes, pigments, and agrochemicals.

Antitumor Activity

Quinoline derivatives have shown potential in cancer therapy by inhibiting cancer cell proliferation in vitro. They may act through mechanisms such as apoptosis induction and cell cycle modulation.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| HeLa | HeLa | 5.0 | Induction of apoptosis |

| MCF-7 | MCF-7 | 3.5 | Cell cycle arrest at G2/M phase |

8-Hydroxyquinoline Derivatives

Mechanism of Action

The mechanism of action of 7-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

8-Methyl-1,2,3,4-tetrahydroquinoline (C₁₀H₁₃N)

- Key Differences : Lacks the chlorine at position 6.

- Impact : Reduced electrophilicity compared to the chlorinated analog, leading to lower reactivity in nucleophilic substitution reactions. The absence of chlorine may diminish bioactivity in certain pharmacological contexts .

- Applications : Primarily used as a synthetic intermediate due to simpler functionalization pathways .

7-Chloro-1,2,3,4-tetrahydroquinoline (C₉H₁₀ClN)

- Key Differences : Lacks the methyl group at position 7.

- Impact : Increased steric accessibility at position 8 may enhance binding affinity in biological systems. However, the absence of methyl reduces hydrophobic interactions .

- Applications : Studied for pesticidal activity, leveraging chlorine’s electronegativity .

4,8-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline (C₁₁H₁₃NO)

- Key Differences : Contains a ketone group at position 2 and methyl groups at positions 4 and 8.

- Impact : The oxo group introduces hydrogen-bonding capability, altering solubility and interaction with biological targets. Methyl groups enhance steric bulk .

- Applications : Identified as a photodegradation product of acetochlor, highlighting environmental stability concerns .

Structural Isomerism: Quinoline vs. Isoquinoline Derivatives

7-Chloro-1,2,3,4-tetrahydroisoquinoline (C₉H₁₀ClN)

- Key Differences: Isoquinoline backbone (fusion at C2–C3 vs. quinoline’s C1–C2).

- Impact : Altered π-orbital alignment affects aromaticity and electronic properties. This structural variation may influence receptor selectivity in drug design .

- Applications : Intermediate in organic synthesis, particularly for alkaloid-inspired compounds .

Halogen-Substituted Derivatives

8-Bromo-6-fluoro-1,2,3,4-tetrahydroquinoline (C₉H₉BrFN)

- Key Differences : Bromine (position 8) and fluorine (position 6) substituents.

- Impact : Bromine’s larger atomic radius increases steric hindrance, while fluorine’s electronegativity enhances metabolic stability. Dual halogens may improve resistance to enzymatic degradation .

- Applications : Explored in fluorinated drug candidates for enhanced bioavailability .

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Implications

- Pharmacological Potential: The chlorine and methyl groups in this compound synergistically enhance its binding to hydrophobic enzyme pockets while maintaining electrophilic reactivity, making it a candidate for kinase inhibitors .

- Synthetic Challenges : Steric hindrance from the C8 methyl complicates functionalization at adjacent positions, necessitating tailored catalysts .

- Environmental Impact: Chlorinated tetrahydroquinolines, such as photoproducts like 4,8-dimethyl-2-oxo derivatives, persist in aquatic systems, raising concerns about ecotoxicity .

Biological Activity

7-Chloro-8-methyl-1,2,3,4-tetrahydroquinoline (C10H12ClN) is a tetrahydroquinoline derivative that has garnered attention for its potential biological activities. This compound is notable for its structural features that may contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H12ClN•HCl

- Molecular Weight : 218.13 g/mol

- CAS Number : 1213563-40-6

The compound is synthesized through reactions involving 7-chloroquinoline and methylamine, typically under specific conditions that enhance yield and purity .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate the activity of specific enzymes and receptors, influencing pathways related to inflammation, oxidative stress, and neuroprotection. The exact mechanisms remain under investigation but may involve:

- Enzyme Inhibition : Compounds in the tetrahydroquinoline class have shown potential as inhibitors of cholinergic enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases .

- Antioxidant Activity : Some derivatives exhibit significant antioxidant properties by scavenging free radicals .

- Anti-inflammatory Effects : Preliminary studies indicate that certain tetrahydroquinoline compounds can reduce inflammation markers in vivo .

Antioxidant Activity

A study evaluated several tetrahydroquinoline derivatives for their antioxidant capabilities using DPPH free radical scavenging assays. The compound SF8 demonstrated an IC50 value of 29.19 ± 0.25 µg/mL, indicating strong antioxidant potential .

Enzyme Inhibition

In vitro studies have shown that this compound and its derivatives can inhibit α-amylase activity significantly. For example:

- SF5 showed an inhibition rate of 97.47% at a concentration of 200 µg/mL.

- Compounds were also assessed for anti-proliferative effects against Hep-2C cells with promising results .

Anti-inflammatory Activity

Research indicates that certain derivatives can effectively decrease paw edema in animal models when compared to standard anti-inflammatory drugs like acetylsalicylic acid (ASA). Notably:

- Compounds containing acetaminophen moieties exhibited significant anti-inflammatory effects due to their ability to inhibit COX enzymes involved in prostaglandin synthesis .

Study on Cholinesterase Inhibition

In a recent study involving hybrid compounds containing tetrahydroquinoline structures, the most effective inhibitors against AChE were identified. The hybrid compound 5n achieved an IC50 of 4.24 µM against AChE with a selectivity index indicating favorable inhibition over BChE .

Evaluation of Anti-inflammatory Properties

A comprehensive evaluation of several synthesized tetrahydroquinoline derivatives revealed their potential in reducing inflammation in vivo. The results indicated a statistically significant decrease in paw thickness over time compared to controls .

Summary of Biological Activities

| Activity | Description | IC50 / Effectiveness |

|---|---|---|

| Antioxidant | Free radical scavenging | SF8: 29.19 ± 0.25 µg/mL |

| α-Amylase Inhibition | Inhibition of enzyme activity | SF5: 97.47% at 200 µg/mL |

| Anti-inflammatory | Reduction of paw edema | Significant decrease compared to ASA |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.